molecular formula C8H13N3O4 B13835555 3-Hexenamide,4-ethyl-2-(hydroxyimino)-5-nitro-,(2E,3E)-

3-Hexenamide,4-ethyl-2-(hydroxyimino)-5-nitro-,(2E,3E)-

Katalognummer: B13835555
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: NLIUQCVXSMCSHS-YIORLJKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structural features, which include an ethyl group, a hydroxyimino group, and a nitro group attached to a hexenamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hexenamide Backbone: The initial step involves the preparation of the hexenamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves the reaction of the hexenamide intermediate with a nitrating agent such as nitric acid or a nitrate ester.

    Formation of the Hydroxyimino Group: The hydroxyimino group is formed through the reaction of the nitro-substituted hexenamide with hydroxylamine under controlled conditions.

    Ethyl Group Addition:

Industrial Production Methods

Industrial production of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

(+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide can be compared with similar compounds such as:

    4-ethyl-2-hydroxyimino-5-nitro-3-hexanamide: Lacks the double bond present in the hexenamide backbone.

    4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-pentenamide: Has a shorter carbon chain in the backbone.

    4-methyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide: Contains a methyl group instead of an ethyl group.

The uniqueness of (+/-)-(e)-4-ethyl-2-[(e)-hydroxyimino]-5-nitro-3-hexenamide lies in its specific combination of functional groups and structural features, which impart distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C8H13N3O4

Molekulargewicht

215.21 g/mol

IUPAC-Name

(E,2E)-2-ethoxyimino-5-nitrohex-3-enamide

InChI

InChI=1S/C8H13N3O4/c1-3-15-10-7(8(9)12)5-4-6(2)11(13)14/h4-6H,3H2,1-2H3,(H2,9,12)/b5-4+,10-7+

InChI-Schlüssel

NLIUQCVXSMCSHS-YIORLJKJSA-N

Isomerische SMILES

CCO/N=C(\C=C\C(C)[N+](=O)[O-])/C(=O)N

Kanonische SMILES

CCON=C(C=CC(C)[N+](=O)[O-])C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.